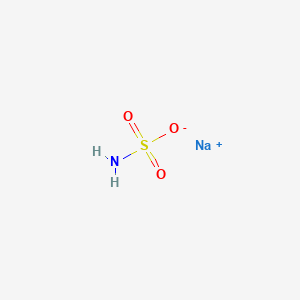

sodium;sulfamate

Description

Sodium sulfate (Na₂SO₄) is an inorganic salt with diverse industrial applications. It occurs naturally as the minerals thenardite (anhydrous) and mirabilite (decahydrate) and is also a byproduct of chemical processes like rayon production and sulfuric acid neutralization . Key uses include:

- Detergents and Textiles: Acts as a filler and processing aid in powdered detergents and facilitates dye leveling in textiles .

- Glass Manufacturing: Lowers melting temperatures of silica in glass production .

- Pulp and Paper: Integral to the kraft process for wood pulping .

- Wastewater: Present in industrial effluents, often requiring separation due to crystallization challenges .

Properties

IUPAC Name |

sodium;sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWYPRSFEZRKDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phase Transfer Catalyzed Sulfonation

Patent CN108675947B outlines a sulfonation strategy using anhydrous sodium sulfite (Na₂SO₃) and chloropropene, adapted here for sodium sulfamate synthesis. Key steps include:

-

Reaction Setup : A mixture of Na₂SO₃, chloropropene, polyethylene glycol (PEG 600), and hydroquinone undergoes sulfonation at 55–65°C for 1.5–2.5 hours under pH 7–9 .

-

Purification : Post-reaction, the solution is cooled, filtered to remove sodium chloride by-products, and distilled under vacuum (−0.06 MPa) to isolate sodium sulfamate .

Optimized Conditions :

| Parameter | Range |

|---|---|

| Temperature | 55–65°C |

| Reaction Time | 1.5–2.5 hours |

| pH | 7–9 |

| Yield | 70–85% |

Advantages :

-

Phase transfer agents (PEG 600) enhance reaction efficiency.

-

By-product (NaCl) is recyclable, improving cost-effectiveness .

Challenges :

-

Requires precise control of pH and temperature to prevent side reactions.

Sulfamoyl Chloride Alkylation

Aryl sulfamate derivatives synthesized via sulfamoyl chloride, as described in Ora et al. (2025) , provide insights into sodium sulfamate preparation:

-

Sulfamoylation : Phenolic intermediates react with sulfamoyl chloride (H₂NSO₂Cl) in dimethylacetamide (DMAc) using sodium hydride (NaH) as a base .

-

Workup : The crude product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified via vacuum distillation .

Reaction Scheme :

Yield Considerations :

Neutralization of Sulfamic Acid

A straightforward method involves neutralizing sulfamic acid (H₂NSO₃H) with sodium hydroxide:

Procedure :

-

Titration : Sulfamic acid is dissolved in water and titrated with NaOH to pH 6–7.

-

Crystallization : The solution is evaporated, and crystals are vacuum-dried at 80°C.

Industrial Relevance :

Comparative Analysis of Methods

Key Findings :

Chemical Reactions Analysis

Tranexamic acid undergoes several types of chemical reactions, including:

Oxidation: Tranexamic acid can be oxidized to form various derivatives.

Reduction: It can also undergo reduction reactions to yield different products.

Substitution: Substitution reactions involving Tranexamic acid often result in the formation of new compounds with modified properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tranexamic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions to study its properties and potential derivatives.

Biology: Tranexamic acid is used in biological research to study its effects on blood clotting and fibrinolysis.

Industry: In the pharmaceutical industry, Tranexamic acid is used in the formulation of various medications aimed at controlling bleeding.

Mechanism of Action

Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. Plasmin is an enzyme responsible for breaking down fibrin clots. By inhibiting this activation, Tranexamic acid helps to preserve the integrity of fibrin clots, thereby reducing bleeding . The molecular targets involved in this mechanism include the lysine-binding sites on plasminogen, which Tranexamic acid binds to, preventing its conversion to plasmin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium sulfate shares functional similarities with other sulfates and surfactants but differs in chemical structure, stability, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Sodium Sulfate and Related Compounds

Sodium Sulfate vs. Surfactant Sulfates (SLS/SLES)

- Chemical Structure: SLS and SLES are organosulfates with hydrocarbon tails, enabling surfactant action, whereas sodium sulfate is a simple inorganic salt .

- Function : Sodium sulfate lacks surfactant properties but enhances detergent bulk, while SLS/SLES directly reduce water surface tension for cleaning .

- Environmental Impact : Sodium sulfate contributes to wastewater crystallization issues, while SLS/SLES pose biodegradability challenges despite being less persistent .

Sodium Sulfate vs. Industrial Sulfates

- Basic Aluminum Sulfate: Superior stability in desulfurization processes; sodium sulfate’s tendency to oxidize into non-regenerable forms limits its efficiency in flue gas treatment .

Sodium Sulfate vs. Magnesium/Zinc Sulfates

- Role in Biotechnology: Magnesium sulfate (MgSO₄) and zinc sulfate (ZnSO₄) are micronutrients in cell culture media, whereas sodium sulfate is typically avoided due to cytotoxicity risks .

Research Findings and Industrial Relevance

- Desulfurization : Sodium sulfate’s low desorption rate (~50%) in flue gas treatment limits its utility compared to stable alternatives like basic aluminum sulfate (~90% efficiency) .

- Concrete Durability : Sodium sulfate in wastewater reduces concrete lifespan by 20–30% unless mitigated by additives like metakaolin .

Q & A

Basic: What methodological steps are critical when using anhydrous sodium sulfate as a drying agent in sample preparation?

Answer: Anhydrous sodium sulfate is widely used to remove residual water from organic extracts. Key considerations include:

- Mass Optimization : The required mass depends on the sample's water content. For instance, in pesticide residue analysis, 10–26 g of anhydrous sodium sulfate may be needed for polar analytes like iodoacetic acid (IAA), while non-polar analytes (e.g., THM4) require 4–22 g .

- Extraction Time : Ensure equilibration (e.g., 2–18 minutes) to maximize drying efficiency without degrading heat-sensitive compounds .

- Post-Treatment : After drying, filter the mixture to remove the desiccant and evaporate the solvent under controlled conditions to prevent analyte loss .

Advanced: How can response surface methodologies (RSM) optimize sodium sulfamate-related extraction processes?

Answer: RSMs like Doehlert designs enable efficient multi-variable optimization. For example:

- Doehlert Design : Tests extraction time (2–18 min) and sodium sulfate mass (4–26 g) to identify interactions between variables. Central replicates validate model robustness via ANOVA, ensuring minimal experimental variance .

- Factorial Design : A 2³ factorial design can optimize phase-forming parameters (e.g., PEG molecular weight, sodium sulfate concentration) in biphasic systems, with responses like partition coefficients (K) and enzyme activity .

Basic: How do pH and sodium sulfate concentration influence protein solubility in biochemical studies?

Answer: Sodium sulfate acts as a salting-out agent. Key factors include:

- pH Dependence : Protein solubility minima often occur near the isoelectric point (pI). At pH 6.0, solubility of jackfruit seed flour protein decreased by 40% with 1.0 mol/L sodium sulfate .

- Ionic Strength : Higher sodium sulfate concentrations (0.25–1.0 mol/L) reduce solubility via electrostatic shielding and hydrophobic interactions .

Advanced: What thermodynamic properties of sodium sulfamate are critical for predicting phase behavior in high-temperature reactions?

Answer: Key data from NIST includes:

- Enthalpy of Formation (ΔfH°) : Solid-state ΔfH° = -1387 kJ/mol, critical for energy balance calculations .

- Heat Capacity (Cp) : Modeled via Shomate equations (e.g., Cp°(gas) = 82.3 J/mol·K at 298 K) to predict thermal stability .

- Phase Transitions : Melting points and reaction enthalpies (e.g., Na₂SO₄ → Na₂O + SO₃) inform reactor design and safety protocols .

Basic: How should researchers address interlaboratory variability in sodium sulfamate quantification?

Answer: Mitigation strategies include:

- Standardized Protocols : Use certified reference materials (e.g., PubChem data ) and harmonized derivatization steps (e.g., acetylation for GC-MS) .

- Blind Replicates : Submit natural and simulated samples to participating labs to assess bias and precision. For example, interlab studies on sulfate analysis achieved ±5% reproducibility via rigorous calibration .

Advanced: How can contradictions in sodium sulfamate reactivity data be resolved?

Answer: Contradictions often arise from:

- Matrix Effects : Sodium sulfamate’s reactivity varies in organic vs. aqueous phases. For instance, its catalytic role in phenol oxidation to o-quinones depends on iodine(V) co-catalysts and solvent polarity .

- Analytical Artifacts : Spurious results may stem from incomplete derivatization or detector interference. Cross-validate findings using orthogonal methods (e.g., LC-MS/MS vs. GC-MS) .

Basic: What statistical methods are appropriate for analyzing sodium sulfamate experimental data?

Answer:

- ANOVA : Tests the significance of variables (e.g., pH, salt concentration) on responses like solubility or yield .

- Tukey’s HSD : Post-hoc analysis identifies pairwise differences (e.g., 0.5 vs. 1.0 mol/L sodium sulfate effects) at α ≤ 0.05 .

- Central Composite Designs : Optimize non-linear relationships between variables (e.g., extraction temperature and time) .

Advanced: What strategies improve the sensitivity of sodium sulfamate detection in complex matrices?

Answer:

- Derivatization : Convert sulfamate to volatile derivatives (e.g., trimethylsilyl) for GC-MS analysis. In situ derivatization during pressurized liquid extraction (PLE) reduces analyte loss .

- Matrix Cleanup : Use dispersive SPE with C18 sorbents and sodium sulfate to remove lipids and pigments from food samples .

- High-Resolution MS : LC-HRMS (Q-TOF) provides accurate mass data (<5 ppm error) to distinguish sulfamate from isobaric interferents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.